molecular formula C20H21N3O3S B11609167 (2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one

(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one

Cat. No.: B11609167
M. Wt: 383.5 g/mol
InChI Key: SHWXEYMIRHURLT-GRWXYWTESA-N
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Description

The compound (2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a dimethoxybenzylidene and a methylbenzyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized through the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Benzylidene Group: The 3,4-dimethoxybenzylidene group is introduced via a condensation reaction with an appropriate aldehyde.

    Hydrazinylidene Formation: The hydrazinylidene moiety is formed by reacting the intermediate with hydrazine or a hydrazine derivative.

    Final Substitution: The 2-methylbenzyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the hydrazinylidene moiety to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and methylbenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:

The unique substitution pattern of This compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

(2Z)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-[(2-methylphenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H21N3O3S/c1-14-6-4-5-7-16(14)12-23-19(24)13-27-20(23)22-21-11-15-8-9-17(25-2)18(10-15)26-3/h4-11H,12-13H2,1-3H3/b21-11+,22-20-

InChI Key

SHWXEYMIRHURLT-GRWXYWTESA-N

Isomeric SMILES

CC1=CC=CC=C1CN\2C(=O)CS/C2=N\N=C\C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)CSC2=NN=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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